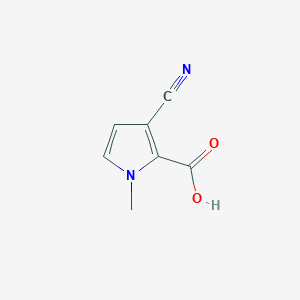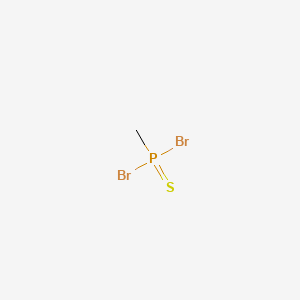
Phosphonothioic dibromide, methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic dibromide, methyl- is a chemical compound with the formula CH₃Br₂PS. It is composed of three hydrogen atoms, one carbon atom, one phosphorus atom, one sulfur atom, and two bromine atoms . This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of phosphonothioic dibromide, methyl- typically involves the reaction of methylphosphonothioic dichloride with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Phosphonothioic dibromide, methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert it into lower oxidation states.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Phosphonothioic dibromide, methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which phosphonothioic dibromide, methyl- exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The specific molecular targets and pathways involved vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Phosphonothioic dibromide, methyl- can be compared with other similar compounds such as:
Phosphonothioic dichloride, methyl-: Similar in structure but with chlorine atoms instead of bromine.
Phosphonothioic dibromide, ethyl-: Similar but with an ethyl group instead of a methyl group.
Phosphonothioic dibromide, phenyl-: Similar but with a phenyl group instead of a methyl group. These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
Propriétés
Numéro CAS |
5827-24-7 |
|---|---|
Formule moléculaire |
CH3Br2PS |
Poids moléculaire |
237.88 g/mol |
Nom IUPAC |
dibromo-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH3Br2PS/c1-4(2,3)5/h1H3 |
Clé InChI |
DREOBYPUJKXERI-UHFFFAOYSA-N |
SMILES canonique |
CP(=S)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



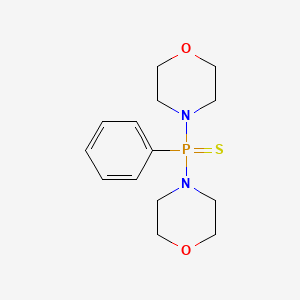
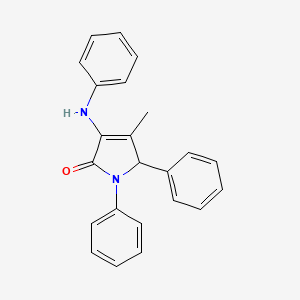
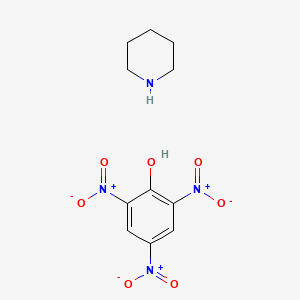
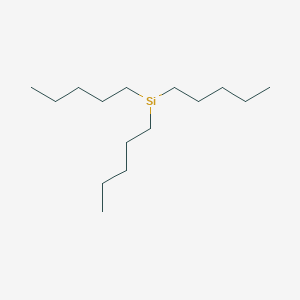

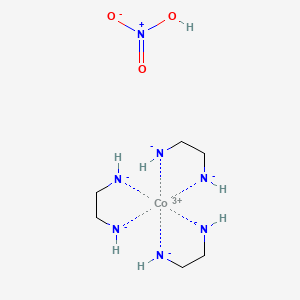

![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
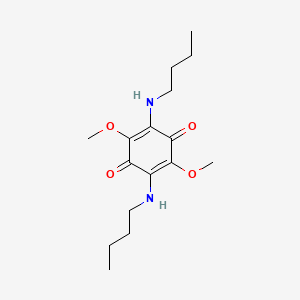
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
